molecular formula C15H17ClN4O B2641502 1-(Chloromethyl)-4-pentyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 771499-33-3

1-(Chloromethyl)-4-pentyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No. B2641502
CAS RN: 771499-33-3
M. Wt: 304.78
InChI Key:
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Description

The compound “1-(Chloromethyl)-4-pentyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one” belongs to the class of triazoloquinazolinones . Triazoloquinazolinones and their analogues are relevant structural templates in both natural and synthetic biologically active compounds . They are often used in medicinal chemistry applications .


Synthesis Analysis

The synthesis of triazoloquinazolinones often involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign is usually performed at both the endocyclic amide nitrogen and the ester functionality . This allows for the exploration of the reaction scope and the introduction of functional groups on this structural template .


Molecular Structure Analysis

The molecular structure of triazoloquinazolinones is determined using techniques such as spectroscopy and density functional theory (DFT) . The DFT is used to calculate the optimal structure of the compound using the B3LYP correlation function with the 6-311G (2 d, p) basis set . The crystal structure of the compound is determined by X-ray diffraction analysis .


Chemical Reactions Analysis

Triazoloquinazolinones undergo various chemical reactions. For instance, they can be synthesized through ring-opening, ring-closing, and substitution reactions . They can also be transformed into diversified quinoxaline derivatives via rhodium-catalyzed carbenoid insertion reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoloquinazolinones can be determined using techniques such as crystallography . For instance, the crystal structure of a related compound was found to have the triclinic space group (Pbar {1}), with specific values for parameters such as a, b, c, α, β, γ, V, Z, and calculated density .

Future Directions

The future directions for research on triazoloquinazolinones could involve the development of more versatile and eco-friendly synthetic protocols . Additionally, further biological investigations could be conducted to explore the potential applications of these compounds in drug discovery .

properties

IUPAC Name

1-(chloromethyl)-4-pentyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-2-3-6-9-19-14(21)11-7-4-5-8-12(11)20-13(10-16)17-18-15(19)20/h4-5,7-8H,2-3,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBWWJWQHGCBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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